7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-4-(2-phenylethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-13-6-7-14-15(10-13)20-11-16(19)18(14)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWIBKZTXAOSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines. The use of ammonium niobium oxalate as a catalyst and PEG-400 as a solvent is crucial for achieving good yields and selectivity . The reaction time can be significantly reduced by using ultrasound as an alternative energy source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and their corresponding oxides.
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : 7-amino-4-(2-phenylethyl)-1,4-benzoxazin-3-one
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- CAS Number : 1011618-38-4
Chemistry
In the field of chemistry, 7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of new materials with tailored properties.
Biology
The compound exhibits significant biological activities, making it a candidate for drug development. Preliminary studies suggest it may interact with specific molecular targets, influencing enzyme activity and potentially leading to therapeutic effects in various diseases .
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated antibacterial properties against Gram-positive bacteria. |
| Cell line assays | Indicated potential anti-cancer activity through apoptosis induction in cancer cells. |
Medicine
Research is ongoing into the therapeutic properties of this compound for treating conditions such as cancer and bacterial infections. Its ability to modulate biological pathways positions it as a promising candidate for further investigation in drug formulation .
Industrial Applications
In industry, this compound can be utilized in developing new materials with specific functionalities. Its unique chemical properties allow it to be incorporated into polymers or coatings that require enhanced durability or specific chemical resistance.
Similar Compounds
| Compound | Structure | Applications |
|---|---|---|
| 2-Arylbenzothiazoles | Similar heterocyclic structure | Antimicrobial and anticancer activities |
| 3-Aryl-2H-benzo[b][1,4]benzoxazin-2-ones | Related synthesis methods | Potential drug candidates |
Unique Attributes
This compound is distinguished by its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds .
Mechanism of Action
The mechanism of action of 7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
Key structural variations among benzoxazinone derivatives include substitutions at positions 4 and 7, which critically influence bioactivity. Below is a comparative table of selected analogs:
Biological Activity
7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 7-amino-4-(2-phenylethyl)-1,4-benzoxazin-3-one, with a molecular formula of and a molecular weight of 268.31 g/mol. The structure includes a benzoxazine core which is crucial for its biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines. A notable method employs ammonium niobium oxalate as a catalyst and PEG-400 as a solvent to achieve high yields and selectivity.
Anticonvulsant Activity
Research has demonstrated that derivatives of benzoxazine compounds exhibit significant anticonvulsant properties. A study evaluated several 7-benzylamino derivatives, revealing that specific compounds like 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one showed an effective ED50 value of 31.7 mg/kg in the maximal electroshock test (MES) and a protective index (PI) of 7.2 .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess anticancer activities by inducing lysosomal membrane permeabilization (LMP). These compounds selectively target cancer cells while sparing non-neoplastic cells, thus reducing cell proliferation and survival in cancer models .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within the cell. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. Ongoing research aims to elucidate these pathways further.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzoxazine | Anticonvulsant, anticancer |
| 2-arylbenzothiazoles | Heterocyclic | Anticancer |
| 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones | Benzoxazine | Anticancer |
The unique substitution pattern of 7-amino-4-phenethyl derivatives contributes to their distinct chemical and biological properties compared to other benzoxazine derivatives.
Case Studies
Case Study 1: Anticonvulsant Testing
In a controlled study using the MES test on various benzoxazine derivatives, it was found that modifications at the benzyl position significantly influenced anticonvulsant efficacy. The most potent compound demonstrated significant neuroprotective effects with minimal side effects .
Case Study 2: Cancer Cell Line Evaluation
Another study assessed the anticancer potential of related compounds on colorectal and breast cancer cell lines. The results indicated that these compounds effectively induced cell death via lysosomal targeting mechanisms, showcasing their potential as therapeutic agents against malignancies .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one?
- Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with phenethyl bromide under basic conditions to form the benzoxazinone core, followed by amination at the 7-position using nitration-reduction sequences or direct substitution. Key steps include refluxing in pyridine with acylating agents (e.g., benzoyl chloride) and monitoring reaction completion via TLC with hexane:ethyl acetate (2:1) .
- Characterization : Confirmation of structure requires , , and mass spectrometry (e.g., GC/MS for molecular ion peaks and fragmentation patterns) .
Q. How is the purity and structural integrity of this compound verified in academic settings?
- Analytical Techniques :
- Chromatography : HPLC or TLC with UV visualization to confirm homogeneity.
- Spectroscopy : for aromatic proton coupling patterns (e.g., doublets for ortho-substituted benzene rings) and to identify carbonyl (C=O) signals near 160–170 ppm .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 65.74%, H: 5.98%, N: 6.39%) to validate purity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 7-amino-4-phenethyl benzoxazinone derivatives?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., Smiles rearrangement under microwave irradiation improves yield by 20–30%) .
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Challenges : Competing side reactions (e.g., over-acylation) require strict temperature control (0–5°C during benzoylation) .
Q. What mechanisms underlie the biological activity of benzoxazinone derivatives, and how can structure-activity relationships (SAR) be explored?
- Mechanistic Insights :
- Antifungal activity correlates with electron-withdrawing substituents (e.g., chloro or nitro groups) at the 6- or 8-positions, which enhance membrane penetration .
- The phenethyl group at the 4-position may modulate lipophilicity, affecting bioavailability .
- SAR Workflow :
Synthesize analogs with varied substituents (e.g., halogens, alkyl chains).
Test in vitro bioactivity (e.g., MIC assays against Candida albicans).
Perform computational docking to predict binding to fungal cytochrome P450 targets .
Q. How can contradictory spectral or bioactivity data between studies be resolved?
- Root Causes :
- Stereochemical Variations : Undefined stereocenters (e.g., at the 4-phenethyl group) may lead to divergent biological results.
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or microbial strains affect activity .
- Resolution :
- Crystallography : Single-crystal X-ray diffraction (e.g., as in Acta Crystallographica reports) resolves ambiguities in molecular geometry .
- Standardized Protocols : Adopt CLSI guidelines for antifungal testing to ensure reproducibility .
Methodological Considerations
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Software : Gaussian 09 for DFT calculations (e.g., HOMO-LUMO gaps to predict reactivity) .
- Parameters : Optimize geometry at the B3LYP/6-31G(d) level and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How can researchers validate the stability of 7-amino-4-phenethyl benzoxazinone under physiological conditions?
- Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
